N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide
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Overview
Description
N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]butanamide is a synthetic compound that belongs to the class of benzodiazole derivatives. Benzodiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]butanamide typically involves the reaction of 1-benzyl-1H-1,3-benzodiazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butanamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
N-(1-Benzyl-1H-1,3-benzodiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of butanamide.
N-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propionamide: Contains a propionamide group.
N-(1-Benzyl-1H-1,3-benzodiazol-2-yl)hexanamide: Contains a hexanamide group.
Uniqueness
N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]butanamide is unique due to its specific butanamide group, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C20H23N3O |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[2-(1-benzylbenzimidazol-2-yl)ethyl]butanamide |
InChI |
InChI=1S/C20H23N3O/c1-2-8-20(24)21-14-13-19-22-17-11-6-7-12-18(17)23(19)15-16-9-4-3-5-10-16/h3-7,9-12H,2,8,13-15H2,1H3,(H,21,24) |
InChI Key |
QKNIIGURSARFDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Origin of Product |
United States |
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